![molecular formula C12H18ClN3O2S B1444262 3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1316222-97-5](/img/structure/B1444262.png)
3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including "3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide," play significant roles in therapeutic applications, from antimicrobial treatments to potential roles in cancer and Alzheimer’s disease therapy. Sulfonamides are utilized as inhibitors for various biological targets, showcasing their versatility in drug development. They have been identified as crucial in the treatment of bacterial infections, acting as synthetic bacteriostatic antibiotics. Beyond their well-known antibacterial properties, sulfonamides have found applications in treating a range of other conditions, highlighting their importance in medicinal chemistry and drug development (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Environmental and Water Treatment Processes
The environmental impact and treatment of sulfonamides, including derivatives of "3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide," have been a subject of extensive research. These studies explore the abiotic transformation and ecotoxicity change of sulfonamide antibiotics in environmental and water treatment processes. The findings suggest an urgent need for advanced water treatment technologies and control of ecological risks related to sulfonamides, indicating the broader environmental significance of these compounds beyond their therapeutic use (Li et al., 2021).
Advanced Applications in Medicinal Chemistry
The structural diversity and potential for chemical modification make sulfonamides, such as "3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide," valuable in the exploration of new therapeutic agents. Research into sulfonamide-based compounds continues to reveal their broad bioactive spectrum, offering new opportunities for the development of drugs with improved efficacy and reduced toxicity. This ongoing investigation into sulfonamide derivatives underscores the dynamic nature of this class of compounds in medicinal chemistry and their potential to address a wide range of health conditions (Shichao et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
Propiedades
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-15(2)19(17,18)16-6-5-11(9-16)7-10-3-4-12(13)14-8-10/h3-4,8,11H,5-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWHIGCCVVWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



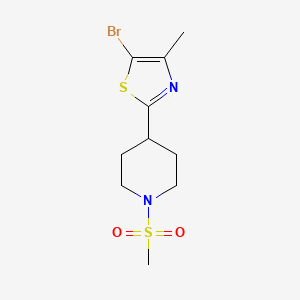
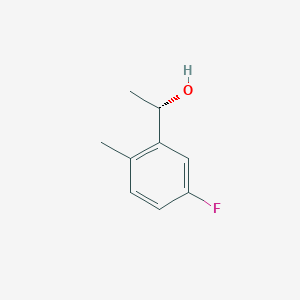
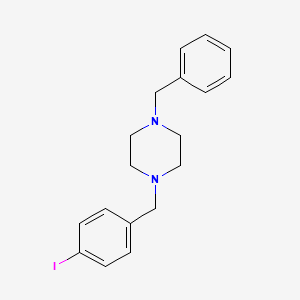
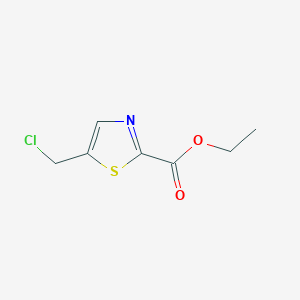
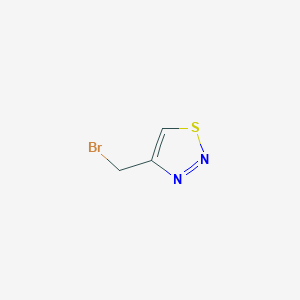
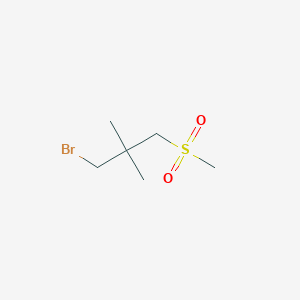
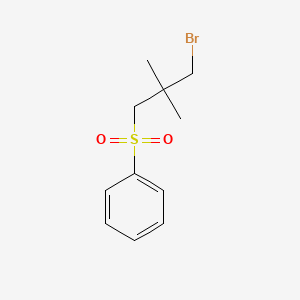
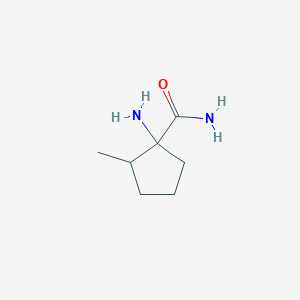
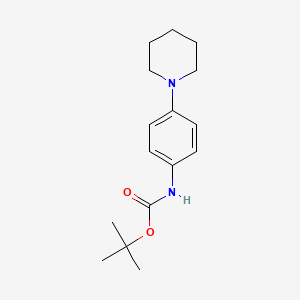
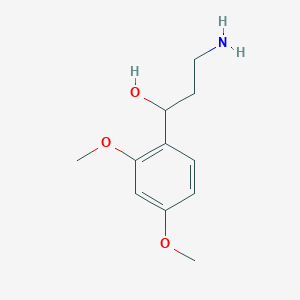
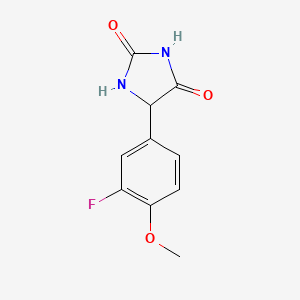

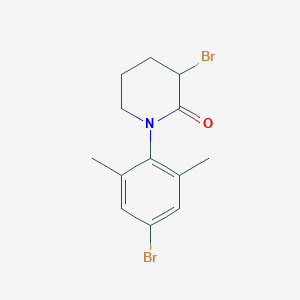
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)